molecular formula C14H26N2O4 B8561528 Ethyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate

Ethyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate

Cat. No. B8561528
M. Wt: 286.37 g/mol
InChI Key: BSVPGDMFRZGWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)10-16-8-6-7-11(9-16)15-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)

InChI Key

BSVPGDMFRZGWHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of piperidin-3-yl-carbamic acid tert-butyl ester hydrochloride (1.0 g, 4.2 mmol) and ethyl iodoacetate (0.99 g, 4.6 mmol) in acetonitrile (30 mL) is added K2CO3 (1.5 g, 10.5 mmol) and the mixture stirred overnight at room temperature. Volatiles are evaporated under reduced pressure and the residue taken up with water and extracted twice with ethyl acetate. The organic phase is dried over MgSO4 and evaporated under reduced pressure. The resulting material is purified via chromatography over silica gel eluting with a mixture of EtOAc/MeOH (95:5 v/v). Yield: 0.8 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One

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